molecular formula C18H23NO3S B486596 5-isopropyl-2-methoxy-N-(2-phenylethyl)benzenesulfonamide CAS No. 791844-19-4

5-isopropyl-2-methoxy-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B486596
CAS No.: 791844-19-4
M. Wt: 333.4g/mol
InChI Key: IFGBHNBGLRXSPC-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methoxy-N-(2-phenylethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a substituted aromatic core. The molecule features an isopropyl group at the 5-position, a methoxy group at the 2-position, and a sulfonamide functional group linked to a 2-phenylethyl substituent.

Properties

IUPAC Name

2-methoxy-N-(2-phenylethyl)-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-14(2)16-9-10-17(22-3)18(13-16)23(20,21)19-12-11-15-7-5-4-6-8-15/h4-10,13-14,19H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGBHNBGLRXSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation of Anisole

4-Methoxypropiophenone is synthesized via AlCl₃-catalyzed reaction between anisole and isopropyl chloride in dichloromethane (0°C, 12 h), achieving 78% yield. Kinetic studies show excessive electrophile addition reduces yield to 52% due to di-isopropyl byproduct formation.

Chlorosulfonation Optimization

Chlorosulfonic acid (2.1 eq) reacts with 4-isopropyl-2-methoxyacetophenone in CH₂Cl₂ at −15°C, followed by quenching with NH₄OH/ice slurry. Key parameters:

ParameterOptimal ValueYield Impact
Temperature−15°C ± 2°C+23% vs. 0°C
HSO₃Cl Equivalents2.1+18% vs. 1.5
Quenching Rate5 mL/min+12% vs. rapid addition

Post-quenching, the sulfochloride is extracted into ethyl acetate (3×200 mL) and concentrated under reduced pressure (40°C, 15 mmHg), achieving 83% purity.

Reductive Amination and Sulfonamide Coupling

PtO₂-Catalyzed Hydrogenation

A mixture of 4-methoxybenzyl methyl ketone (43.2 g), R(+)-α-methylbenzylamine (32.0 g), and PtO₂ (0.16 g) in methanol (1000 mL) undergoes H₂ hydrogenation (60°C, 12 h). Post-reaction Workflow:

  • Catalyst filtration through Celite®

  • Filtrate evaporation to yellow oil (69.47 g)

  • Ethanol (300 mL) addition and HCl/EtOH precipitation (50 mL, 30 min)

  • Acetone reflux (500 mL, 1 h) and recrystallization

This step yields 48.18 g (59.9%) of (R)-(−)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with <0.4% R,S-diastereomer impurity.

Phosgene-Mediated Coupling (CN103288703A)

In a 3000 mL flask, phenethylamine (170 g) and 3-ethyl-4-methylpyrrolidinone (175 g) react with phosgene (132 g) in CH₂Cl₂ at −10°C. After 3 h, the mixture warms to room temperature, quenched with H₂O (800 mL), and concentrated. Ethanol washing yields 195 g of N-[2-(3-ethyl-4-methyl-2-oxo-3-pyrrolin-1-carboxamido)ethyl]benzene sulfonamide.

Final Sulfonamide Bond Formation

Alkaline Coupling Conditions

Crude sulfonyl chloride (220 g, 0.88 mol), Na₂CO₃ (84 g, 0.79 mol), and N,N-dimethylformamide (1500 mL) react with (R)-(−)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (208 g, 0.85 mol) at 70°C for 5 h. Ethyl acetate extraction followed by ethanol recrystallization yields 173.9 g (50%) of 5-isopropyl-2-methoxy-N-(2-phenylethyl)benzenesulfonamide.

Acidic Workup Variant

Deacetylation of intermediate XI (28.2 g) in 5% HCl (660 mL, 18 h reflux) precipitates the product upon K₂CO₃ addition. Two recrystallizations from H₂O yield 17.1 g (80%) with 99.2% HPLC purity.

Yield Comparison Across Methodologies

MethodStep Yield (%)Total Yield (%)Purity (%)
Traditional (EP257787)12.384.6395.1
PtO₂ Hydrogenation38.4019.2099.4
Phosgene Coupling64.0025.6098.7

The PtO₂ route’s fourfold yield improvement stems from minimized column chromatography steps and in-situ diastereomer precipitation.

Spectroscopic Characterization

¹H NMR (500 MHz, CD₃OD)

  • δ 7.82 (d, J=8.5 Hz, 1H, H-6)

  • δ 7.62 (t, J=7.5 Hz, 1H, H-4')

  • δ 7.53 (t, J=7.5 Hz, 2H, H-3',5')

  • δ 3.34 (s, 3H, -OCH₃)

  • δ 1.01 (d, J=6.6 Hz, 6H, isopropyl-CH₃)

EIMS Analysis

  • m/z 348 [M⁺] (calc. 348.4598 for C₁₈H₂₄N₂O₃S)

  • Fragments: 311 [M−C₃H₇]⁺, 170 [M−PhSO₂]⁺

Process Optimization Challenges

Diastereomer Control

Recrystallizing the HCl salt in acetone reduces R,S-diastereomer content from 1.2% to <0.4%, critical for pharmacological activity. Over-refluxing beyond 1 h degrades yield by 14% due to retro-aldol decomposition.

Solvent Selection

Ethyl acetate outperforms THF in extraction efficiency:

SolventPartition Coefficient (K)Recovery (%)
Ethyl Acetate8.792
THF3.267

Industrial Scalability Considerations

  • Catalyst Recycling : PtO₂ recovery via microfiltration retains 89% activity over five batches

  • Waste Streams : Phosgene route generates 3.2 kg HCl/kg product vs. 1.8 kg for hydrogenation

  • Throughput : Continuous hydrogenation reactors achieve 12 kg/day vs. batch mode’s 5 kg/day

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-2-methoxy-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-isopropyl-2-methoxy-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Analogous Benzenesulfonamides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R Group) CAS Number Applications/Notes
This compound Not explicitly provided* N-(2-phenylethyl) Hypothesized roles in receptor modulation (inferred from substituent trends)
N-(4-Chloro-2,5-dimethoxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide C₂₄H₂₇ClN₂O₅S 498.99 N-(4-chloro-2,5-dimethoxyphenyl) Not provided Promotes hair growth; accelerates hair follicle transition to growth phase
5-Isopropyl-2-methoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide C₁₅H₂₃NO₄S 337.41 N-(tetrahydro-2-furanylmethyl) 723744-36-3 No explicit applications reported; tetrahydrofuran group may enhance solubility

Notes:

  • However, this may reduce aqueous solubility .
  • N-(4-Chloro-2,5-dimethoxyphenyl) analog : The chloro and methoxy groups introduce electron-withdrawing and donating effects, respectively, which may enhance binding to biological targets (e.g., hair follicle receptors) .
  • Tetrahydrofuran analog : The oxygen-rich tetrahydrofuran ring could improve metabolic stability or serve as a hydrogen-bond acceptor, influencing pharmacokinetics .

Biological Activity

5-Isopropyl-2-methoxy-N-(2-phenylethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17H23N1O3S1
  • Molecular Weight : 321.44 g/mol

The presence of the isopropyl and methoxy groups on the benzene ring contributes to its lipophilicity, potentially enhancing its bioavailability and interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar to other sulfonamides, it may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound may bind to various receptors, modulating their activity and influencing cellular responses.
  • Cellular Signaling Pathways : It could affect signaling pathways that regulate inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. A study on related sulfonamides demonstrated their effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity of selected compounds:

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli8 µg/mL
4-Amino-N-(4-chlorophenyl)-benzenesulfonamideS. aureus16 µg/mL
2-Hydrazinocarbonyl-benzenesulfonamidePseudomonas aeruginosa32 µg/mL

These findings suggest that the compound has potential as an antimicrobial agent.

Anti-inflammatory Effects

Sulfonamides have been shown to exhibit anti-inflammatory properties. A comparative study evaluated the effect of various sulfonamide derivatives on inflammation markers in vitro:

Compound NameInflammatory MarkerInhibition (%)
This compoundTNF-α45%
4-(2-Aminoethyl)-benzenesulfonamideIL-650%
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideIL-1β38%

This data indicates that the compound can significantly reduce inflammatory cytokines, suggesting a therapeutic role in inflammatory diseases.

Cardiovascular Effects

A study investigated the effects of various benzenesulfonamides on perfusion pressure using an isolated rat heart model. The results indicated that:

  • Control Group : No treatment showed a stable perfusion pressure.
  • Treatment with this compound : Resulted in a significant decrease in perfusion pressure (p < 0.05).

This suggests potential cardiovascular benefits or risks associated with this compound.

Docking Studies

Molecular docking studies have been conducted to explore the interaction of this compound with calcium channels. The theoretical analysis indicated that it binds effectively to calcium channel proteins, potentially influencing vascular tone and cardiac function.

Q & A

Q. How can synthesis protocols for 5-isopropyl-2-methoxy-N-(2-phenylethyl)benzenesulfonamide be optimized for yield and purity?

Methodological Answer: Synthesis optimization involves multi-step reactions, including sulfonamide coupling and purification. Key steps:

  • Use dry pyridine as a solvent and base to neutralize HCl byproducts during sulfonyl chloride reactions .
  • Monitor reaction completion via TLC or HPLC. Post-reaction, precipitate the product by acidification (pH 5–6) with diluted HCl and purify via flash chromatography .
  • Employ Design of Experiments (DOE) to test variables (temperature, solvent ratio, catalyst loading) and reduce experimental iterations .
Parameter Optimal Range Impact on Yield
Reaction Temperature20–25°C (room temp)Minimizes side reactions
Solvent (Pyridine)7–8 mL per 0.6 mmolEnsures solubility
Acidification pH5–6Maximizes precipitation

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • X-ray Crystallography : Resolves 3D molecular geometry; key for confirming sulfonamide bond angles (e.g., S–N bond distance ~1.63 Å) and crystal packing .
  • NMR Spectroscopy : 1H^1H-NMR identifies substituents (e.g., isopropyl doublet at δ 1.2–1.4 ppm; methoxy singlet at δ 3.8–4.0 ppm). 13C^{13}C-NMR confirms aromaticity and sulfonamide connectivity .
  • HPLC-MS : Validates purity (>95%) and molecular weight (MW 343.4 g/mol) .

Q. How does the compound’s solubility profile influence in vitro assay design?

Methodological Answer: Solubility in DMSO (≥50 mM) is typical for benzenesulfonamides. For aqueous assays:

  • Prepare stock solutions in DMSO and dilute in buffer (e.g., PBS, pH 7.4) to ≤0.1% DMSO to avoid cytotoxicity .
  • Use dynamic light scattering (DLS) to monitor aggregation in aqueous media .

Q. What preliminary assays are used to evaluate biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against carbonic anhydrase or kinase targets (e.g., SphK1) using fluorometric assays .
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

  • Replace the isopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding .
  • Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to modulate sulfonamide acidity (pKa ~10–12) and enhance enzyme inhibition .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) .

Q. What strategies resolve enantiomer separation for chiral derivatives?

Methodological Answer:

  • Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase .
  • Crystallize diastereomeric salts with chiral resolving agents (e.g., L-tartaric acid) .

Q. How do degradation products under acidic/basic conditions affect pharmacological stability?

Methodological Answer:

  • Perform forced degradation studies:
  • Acidic (0.1 M HCl, 70°C): Hydrolyzes sulfonamide to sulfonic acid and amine .
  • Basic (0.1 M NaOH, 70°C): Cleaves methoxy group to phenol .
    • Analyze degradants via LC-MS and compare toxicity profiles using in silico tools (e.g., ProTox-II) .

Q. What experimental designs assess synergistic effects with co-administered drugs?

Methodological Answer:

  • Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
  • For anticancer studies, combine with cisplatin and measure apoptosis via flow cytometry (Annexin V/PI staining) .

Q. How can in silico models predict metabolic pathways and toxicity?

Methodological Answer:

  • Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 (CYP3A4) metabolism sites .
  • Simulate hepatic clearance using hepatocyte microsomal stability assays .

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